Cas no 1955514-60-9 (4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride)

4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride 化学的及び物理的性質
名前と識別子
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- hydrochloride
- 4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride
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- MDL: MFCD28894465
- インチ: 1S/C9H16N2O.ClH/c12-9-5-8(6-11-9)7-1-3-10-4-2-7;/h7-8,10H,1-6H2,(H,11,12);1H
- InChIKey: RMWPVDQIHTVUBF-UHFFFAOYSA-N
- SMILES: O=C1NCC(C2CCNCC2)C1.Cl
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-303569-5.0g |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 5.0g |
$2981.0 | 2023-02-26 | |
Enamine | EN300-303569-0.5g |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 0.5g |
$803.0 | 2023-09-05 | |
Enamine | EN300-303569-1.0g |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
Aaron | AR01B6UM-100mg |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 100mg |
$514.00 | 2025-02-14 | |
Aaron | AR01B6UM-50mg |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 50mg |
$353.00 | 2025-02-14 | |
Aaron | AR01B6UM-5g |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 5g |
$4124.00 | 2025-02-14 | |
Aaron | AR01B6UM-2.5g |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 2.5g |
$2795.00 | 2025-02-14 | |
1PlusChem | 1P01B6MA-5g |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 5g |
$3747.00 | 2024-06-17 | |
1PlusChem | 1P01B6MA-1g |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 1g |
$1334.00 | 2024-06-17 | |
1PlusChem | 1P01B6MA-2.5g |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 2.5g |
$2552.00 | 2024-06-17 |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
4-(piperidin-4-yl)pyrrolidin-2-one hydrochlorideに関する追加情報
Introduction to 4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride (CAS No. 1955514-60-9)
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1955514-60-9, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural framework of this molecule incorporates both piperidine and pyrrolidinone moieties, which are known for their role in modulating various biological pathways.
The hydrochloride salt form of 4-(piperidin-4-yl)pyrrolidin-2-one enhances its solubility and bioavailability, making it a valuable candidate for further pharmacological investigation. The piperidine ring, in particular, is a common pharmacophore in many drugs, contributing to interactions with biological targets such as enzymes and receptors. This feature has prompted extensive research into derivatives of piperidine-containing compounds for therapeutic purposes.
Recent studies have highlighted the importance of pyrrolidinone derivatives in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and cancer. The presence of the pyrrolidinone ring in 4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride suggests potential interactions with biological targets that could lead to novel therapeutic interventions.
One of the most compelling aspects of 4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is its structural flexibility, which allows for modifications that can fine-tune its pharmacological properties. This flexibility has been exploited in the design of drug candidates that exhibit improved efficacy and reduced side effects. The ability to modify the structure of this compound while maintaining its core pharmacophoric features makes it an attractive scaffold for further development.
The synthesis of 4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis, have been employed to improve the efficiency of the synthetic route. These methodologies not only enhance the scalability of production but also allow for the introduction of structural diversity, enabling the exploration of new chemical space.
In terms of biological activity, preliminary studies on 4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride have revealed interesting properties that warrant further investigation. The compound has demonstrated potential inhibitory effects on certain enzymes and receptors relevant to human diseases. For instance, its interaction with specific kinases has been observed in vitro, suggesting a possible role in modulating signaling pathways involved in cancer progression.
The pharmacokinetic profile of 4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is another critical aspect that has been examined. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its clinical translation. These findings are encouraging and indicate that the compound may have the potential to reach therapeutic levels in vivo without significant toxicity.
Recent advancements in computational chemistry have also contributed to the understanding of 4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride's behavior. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These insights have guided the design of more potent derivatives and have helped to rationalize the structure-activity relationships (SAR) observed in experimental studies.
The future direction of research on 4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride includes exploring its potential in preclinical models and conducting clinical trials to evaluate its safety and efficacy in humans. Given its promising profile thus far, this compound represents a valuable asset in the quest for new treatments for various diseases. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits.
In conclusion,4-(piperidin-4-ylyl)pyrrolidineone hydrochloride (CAS No. 1955514- 609) is a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features, combined with promising preclinical data, make it a compelling candidate for further development. As research continues to uncover new insights into its biology and chemistry,this compound is poised to play a crucial role in advancing therapeutic strategies across multiple disease areas.
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